乙酰丙二酸二乙酯

描述

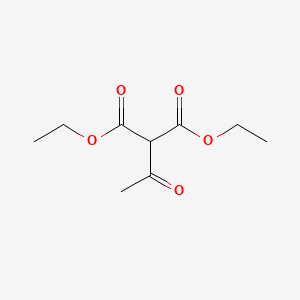

Diethyl acetylmalonate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is particularly noted for its role in the synthesis of the immunomodulatory agent FTY720 (fingolimod), which is used in the treatment of multiple sclerosis. The compound is synthesized through a Michael addition reaction, where diethyl(acetylamino)malonate is added to 4-octanoylstyrene to form the desired product .

Synthesis Analysis

The synthesis of diethyl acetylmalonate derivatives involves several steps, starting with diethyl malonate as the precursor. For instance, diethyl 2-acetylamino-2-(2-(4-octanoylphenyl)ethyl)propane-1,3-dioate, a derivative of diethyl acetylmalonate, is synthesized via Michael addition, which is a widely used method for carbon-carbon bond formation . Additionally, diethyl α-acetamido, α-alkylmalonates have been synthesized from diethyl malonate with overall yields ranging from 49-90%, showcasing the versatility and efficiency of the synthetic routes available for these compounds .

Molecular Structure Analysis

The molecular structure of diethyl acetylmalonate derivatives has been elucidated using various spectroscopic techniques, including two-dimensional NMR spectroscopy. For example, the structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate, a related compound, has been determined by single-crystal X-ray diffraction, revealing the dihedral angle between the phenyl group and the isoxazoline ring . Similarly, the structures of C-alkylated acetamidomalonates have been established based on spectral data, with X-ray crystallography confirming the structures of some compounds .

Chemical Reactions Analysis

Diethyl acetylmalonate and its derivatives participate in various chemical reactions that are central to the synthesis of complex molecules. The reductive α-deoxygenation of α-acetoxy or α-alkony esters, for instance, allows for the preparation of diethyl allylmalonates or 2-arylalkanoic esters in good yield. This demonstrates the compound's utility in stitching together different molecular fragments, such as an alkene and an alkyl halide, with a malonyl group serving as a linchpin .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl acetylmalonate derivatives are influenced by their molecular structure. For example, the copolymer of diethyl diallylmalonate with sulfur dioxide predominantly consists of cis-linked cyclopentane rings, with the ratio of cis to trans linkages being significantly high when the cyclopolymerization is carried out at elevated temperatures in acetonitrile . These properties are crucial for understanding the behavior of these compounds in various chemical environments and for their application in material science and pharmaceutical synthesis.

科学研究应用

Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite

- Summary of the Application: Diethyl Malonate is synthesized using ethanol and malonic acid as reactants. The catalytic activity of expandable graphite (EG) is investigated in this process .

- Methods of Application or Experimental Procedures: Expandable graphite is prepared using natural flake graphite, potassium permanganate, and sulfuric acid in a specific mass ratio. The ethanol to malonic acid mole ratio is 6.0:1.0, and EG is added as per an 8% mass percentage of the total quality of reactants. The reaction is maintained at a slight boiling state until no water separates .

- Results or Outcomes: Under the above conditions, the yield of diethyl malonate reached 77.6%. The catalyst could be reused three times without obvious loss of activity .

Efficient Synthesis of Pyrrole Disulfides Catalyzed by Lipase

- Summary of the Application: This research presents a new application of lipase in enzyme catalytic promiscuity. It offers a significant advancement in the synthetic pathway for pyrrole disulfides .

- Methods of Application or Experimental Procedures: The method involves synthesizing pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst. Under the optimal conditions (β-Ketothioamides (1 mmol), ethyl cyanoacetate (1 mmol), PPL (200 U), and EtOH (5 mL)), lipase leads to the formation of pyrrole disulfides .

- Results or Outcomes: The approach yields pyrrole disulfides in yields of up to 88% at 40 °C . This method aligns with the current mainstream research direction of green chemistry, contributing to the further development of environmentally friendly biocatalytic processes .

Synthesis and Bioactivity of Coumarin, Coumarin–Chalcone, and Coumarin–Triazole Molecular Hybrids

- Summary of the Application: This research presents a new approach in drug discovery where specific chromophores are strategically combined to create novel drugs with enhanced therapeutic effects. This innovative strategy leverages the strengths of individual chromophores to address complex biological challenges, synergize beneficial properties, optimize pharmacokinetics, and overcome limitations associated with single-agent therapies .

- Methods of Application or Experimental Procedures: A reaction between salicylaldehyde and diethyl malonate gave a compound which, upon hydrolysis with sodium hydroxide, yielded another compound. The amidation of this compound with N-Boc piperazine in the presence of EDC·HCl, HOBt, and DIPEA gave another compound. Deprotection of the Boc group using TFA led to the formation of the final compound .

- Results or Outcomes: This approach presents a significant advancement in the synthetic pathway for coumarin, coumarin–chalcone, and coumarin–triazole molecular hybrids .

Recent Advances in Techniques for Starch Esters and the Applications

- Summary of the Application: This research provides a comprehensive overview on the recent advances in techniques for starch esterification and their applications .

- Methods of Application or Experimental Procedures: The paper discusses different techniques for starch esterification, including dual modification, activation, catalyst, microwave, pulsed electric fields, high pressure, high temperature, oxidation, and cross-linking .

- Results or Outcomes: The paper presents the advantages, limitations, some perspectives on future trends of these techniques and the applications of their derivatives in the food industry .

安全和危害

未来方向

属性

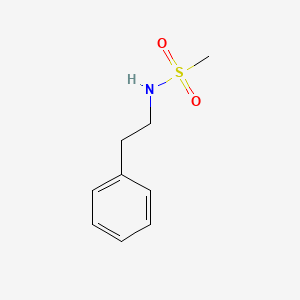

IUPAC Name |

diethyl 2-acetylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-4-13-8(11)7(6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAUUQRBOCJRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205606 | |

| Record name | Propanedioic acid, acetyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl acetylmalonate | |

CAS RN |

570-08-1 | |

| Record name | Propanedioic acid, acetyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl acetylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl acetylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, acetyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 570-08-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)